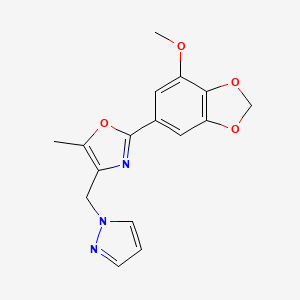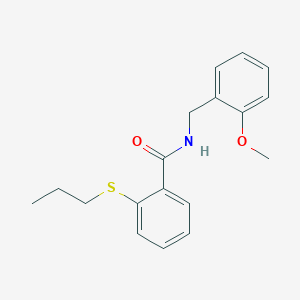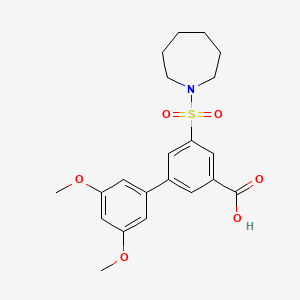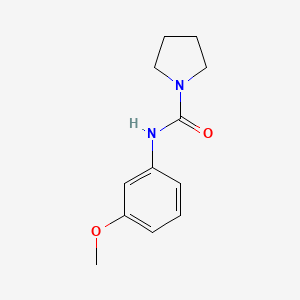
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C18H22N2O3 and is commonly referred to as DPM-1. In
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied for a variety of scientific research applications. One of the primary areas of interest is its potential as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves its ability to selectively inhibit MAO-A. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as an increase in the activity of certain brain regions involved in the regulation of mood and emotion. Additionally, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its ability to selectively inhibit MAO-A. This makes it a useful tool for studying the role of this enzyme in the regulation of neurotransmitter levels and its potential therapeutic applications in the treatment of psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for the study of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to explore the potential antioxidant properties of this compound and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to better understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. This compound is then reacted with 1,3-dimethyl-4-acetylpyrazolone in the presence of an acid catalyst to form this compound.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-18(2)17-11)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIUGBILQURQW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)



![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)
